Benzyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Benzyl 2-(4-(bromomethyl)phenyl)acetate is an organic compound that belongs to the class of benzyl esters. It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further substituted with a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(bromomethyl)phenyl)acetate typically involves the bromination of a precursor compound. One common method involves the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 70-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(bromomethyl)phenyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of benzyl 2-(4-(substituted)phenyl)acetates.
Oxidation: Formation of benzyl 2-(4-(bromomethyl)phenyl)acetaldehyde or benzyl 2-(4-(bromomethyl)phenyl)acetic acid.
Reduction: Formation of benzyl 2-(4-(bromomethyl)phenyl)ethanol.
Scientific Research Applications
Benzyl 2-(4-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(bromomethyl)phenyl)acetate involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(4-chloromethyl)phenylacetate
- Benzyl 2-(4-methyl)phenylacetate
- Benzyl 2-(4-(hydroxymethyl)phenyl)acetate
Uniqueness
Benzyl 2-(4-(bromomethyl)phenyl)acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs. The bromomethyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 2-[4-(bromomethyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZSYVCOGJFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739886 | |
Record name | Benzyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140233-65-4 | |
Record name | Benzyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80739886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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